2-Hydroxy-4-methylpyrimidine

Overview

Description

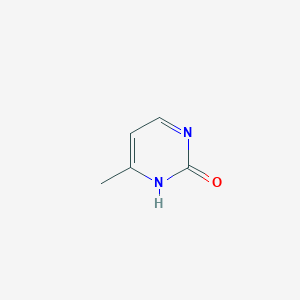

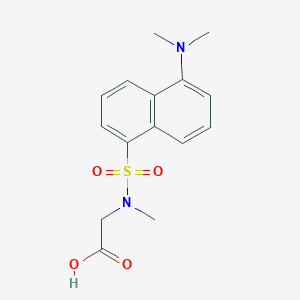

2-Hydroxy-4-methylpyrimidine (2H4MP) is a heterocyclic organic compound that is found in many natural products, such as plant and animal tissues, as well as in various industrial products. It is a five-membered ring containing two nitrogen and three carbon atoms, and is a derivative of pyrimidine. 2H4MP has many properties that make it a useful compound for organic synthesis and research.

Scientific Research Applications

Pharmaceutical and Explosive Industries : 4,6-Dihydroxy-2-methylpyrimidine, a related compound, is used as a precursor in the preparation of high explosives and medicinal valued products. The process chemistry of its synthesis has been explored to develop an economic production method (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Anharmonic Vibrational and Electronic Spectral Study : A combined experimental and theoretical study of the structure, vibrational spectra, and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine, a similar compound, was conducted. This research is significant for understanding the molecular properties of related pyrimidines (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).

Immunostimulant Action Under Extreme Conditions : 2-Methyl-4-amino-hydroxypyrimidine (MAHP) shows a pronounced immunostimulant action on mice under extreme conditions, indicating its potential for enhancing immunity (Ismagilova, Belov, Zarudyĭ, Ismagilova, Krivonogov, Khalimov, Tolstikov, & Tropynina, 2000).

Detection of Anti-thyroid Drug : A colorimetric method for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug, has been developed using gold nanoparticles. This represents an advancement in drug detection technology (Hormozi-Nezhad & Ghayyem, 2014).

Synthesis in Anticancer Drug Production : The synthesis of 4,6-Dichloro-2-methylpyrimidine, an intermediate in producing the anticancer drug dasatinib, demonstrates its importance in pharmaceutical manufacturing (Guo Lei-ming, 2012).

Investigation in Molecular Structures : Research on the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate contributes to the understanding of pyrimidine compounds at the molecular level, which is crucial for drug design and synthesis (Wang, 2020).

Antiviral Activity Research : Studies on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which include derivatives of 2-hydroxy-4-methylpyrimidines, show antiviral activity against herpes and retroviruses. This highlights its potential in antiviral drug development (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Safety and Hazards

Properties

IUPAC Name |

6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHDTLXONDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878778 | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6, 15231-48-8 | |

| Record name | 4-Methylpyrimidin-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxy-4-methylpyrimidine interesting from a synthetic chemistry perspective?

A1: this compound exhibits a unique reactivity profile that makes it a valuable building block in organic synthesis. It can undergo twofold metallation with strong bases like n-butyllithium or sodium amide, resulting in the formation of a dianion. [, , ] This dianion exhibits selectivity in carbon-carbon bond formation reactions with electrophiles, paving the way for the synthesis of diversely substituted pyrimidine derivatives. []

Q2: How does the presence of a methyl group at the 4-position influence the reactivity of this compound?

A2: The methyl group at the 4-position plays a significant role in directing the regioselectivity of reactions involving this compound. For instance, when treated with nitrous acid, this compound undergoes nitrosation selectively at the methyl group, yielding (hydroxyiminomethyl)pyrimidines. [] Interestingly, under similar conditions, 2-amino-4-methylpyrimidines experience both deamination and methyl group nitrosation. [] This highlights the influence of the 2-substituent on the reactivity of the 4-methyl group.

Q3: Can you elaborate on the significance of the exceptionally slow Dimroth rearrangement observed in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines?

A3: The sluggish Dimroth rearrangement in 1,2-dihydro-2-imino-1,4-dimethylpyrimidines, compared to their counterparts lacking a 4-methyl or bearing both 4- and 6-methyl substituents, points to the substantial steric hindrance imposed by the 4-methyl group. [] This observation underscores the significant influence of steric factors on the reaction pathway and kinetics.

Q4: What insights into the structure of this compound have been gained from crystallographic studies?

A4: X-ray crystallography studies of this compound hydrochloride revealed that the molecule exists predominantly in the lactam form. [] The crystal structure also indicated the involvement of both nitrogen atoms in hydrogen bonding interactions. [] This information is valuable for understanding intermolecular interactions and solid-state properties of this compound.

Q5: How does this compound interact with transition metals?

A5: this compound can act as a ligand in coordination chemistry. Studies have shown its ability to form complexes with palladium, typically yielding trans-isomers with general formula [PdL2X2], where L represents this compound and X represents halides like Cl or Br. [] This coordination behavior broadens the potential applications of this pyrimidine derivative, particularly in the field of catalysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)